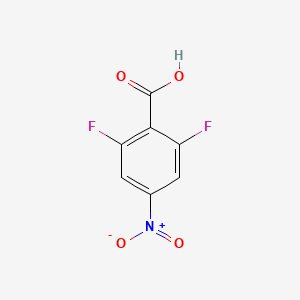![molecular formula C26H22O6 B2607017 Ethyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxy-2-phenylacetate CAS No. 610763-07-0](/img/structure/B2607017.png)
Ethyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxy-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxy-2-phenylacetate, also known as EPOC, is a synthetic compound that has gained attention in scientific research due to its potential bioactive properties.
Applications De Recherche Scientifique
Crystal and Molecular Structure Studies
Research on similar compounds has highlighted the importance of understanding the crystal and molecular structure for applications in material science and chemistry. For example, the study of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its derivatives has provided insights into their crystal packing stability and molecular disorder, which are crucial for their reactivity and potential biological activities (Kaur et al., 2012).
Synthetic Applications
Compounds with structures similar to Ethyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxy-2-phenylacetate have been used in synthetic chemistry for creating complex molecules. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have demonstrated significant antimicrobial and antioxidant activities, underscoring the synthetic versatility and potential pharmacological relevance of these compounds (Raghavendra et al., 2016).
Antimicrobial and Antioxidant Studies
The synthesis of derivatives and evaluation of their antimicrobial and antioxidant properties are central to pharmaceutical and biochemical research. Studies have shown that certain synthesized compounds exhibit excellent antibacterial and antifungal properties, as well as remarkable antioxidant potential, highlighting the potential therapeutic applications of these molecules (Raghavendra et al., 2016).
Propriétés
IUPAC Name |
ethyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxy-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O6/c1-3-30-26(28)25(17-9-5-4-6-10-17)32-18-13-14-20-23(15-18)31-16-21(24(20)27)19-11-7-8-12-22(19)29-2/h4-16,25H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVJIBXSJDXVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

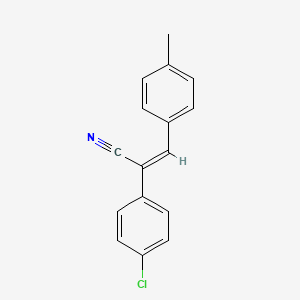
![N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B2606936.png)

![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2606938.png)
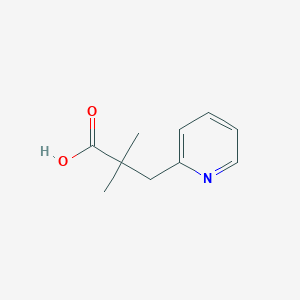
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazole](/img/structure/B2606945.png)
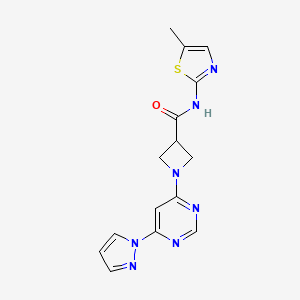
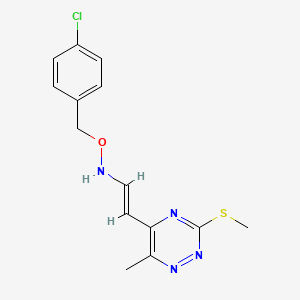
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2606950.png)

![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2606953.png)
